1-(4-isocyanatophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isocyanatophenyl)-1H-pyrazole is an organic compound characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isocyanatophenyl)-1H-pyrazole typically involves the reaction of 4-aminophenylpyrazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{4-Aminophenylpyrazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isocyanatophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the production of polyurethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
1-(4-Isocyanatophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polyurethanes, which are used in various industrial applications such as foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-(4-isocyanatophenyl)-1H-pyrazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Isocyanato-4-(1H-pyrazol-1-yl)benzene: Similar structure but with different substitution patterns.
4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(4-isocyanatophenyl)pyrazole |
InChI |
InChI=1S/C10H7N3O/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H |
InChI Key |
HZTDFFMSOZFQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.